N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-21(22(9-3-4-10-22)20-8-5-11-29-20)24-16-12-23-25(13-16)14-17-15-27-18-6-1-2-7-19(18)28-17/h1-2,5-8,11-13,17H,3-4,9-10,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGPOWNBDOSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antiparasitic effects, and other pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that combines various pharmacophores, including a pyrazole ring and a thiophene moiety. The molecular formula is , with a molecular weight of approximately 366.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 2034524-25-7 |
Cytotoxicity
Recent studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity. For instance, a series of 1,3-diarylpyrazoles were evaluated for their cytotoxic effects on human cell lines. Some derivatives demonstrated significant cytotoxicity, raising questions about their safety profiles in therapeutic applications .
In vitro assays conducted on fibroblast cell lines showed that certain analogues of the pyrazole compound exhibited cytotoxic effects comparable to known cytotoxic agents. This necessitates caution when interpreting biological activities attributed to these compounds, as observed cytotoxicity may confound results related to other pharmacological effects .
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity. Related compounds have shown effectiveness against various protozoan parasites such as Trypanosoma cruzi, T. brucei, and Leishmania infantum. In vitro studies revealed low micromolar potencies against these pathogens without significant cytotoxicity towards human cells . This characteristic makes them promising candidates for further development as antiparasitic agents.
The biological activity of this compound may involve multiple mechanisms:
- Autophagy Induction : Some pyrazole derivatives have been identified as autophagy inducers, which can enhance cellular survival under stress conditions .
- TLR9 Antagonism : Certain pyrazole compounds act as antagonists to Toll-like receptor 9 (TLR9), which plays a crucial role in the immune response against pathogens .
Case Studies
A study evaluating a library of diarylpyrazole derivatives highlighted the importance of structural modifications in enhancing biological activity while minimizing toxicity. The findings suggested that specific substitutions at the 4-position of the pyrazole ring could optimize both antiparasitic efficacy and safety profiles .
Q & A
Q. Which structurally related compounds demonstrate cross-reactivity in target binding?
- Key Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
